2,5-Dichloro-3-methylbenzoic acid

Übersicht

Beschreibung

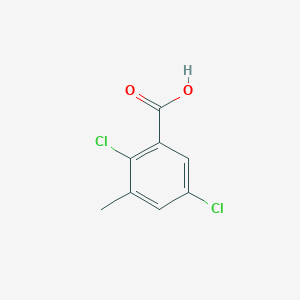

2,5-Dichloro-3-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid. This process can be achieved through electrophilic aromatic substitution, where chlorine gas is introduced in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where precise control of temperature, pressure, and chlorine gas flow is maintained to ensure high yield and purity. The process is often optimized to minimize by-products and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloro-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Lithium aluminium hydride (LiAlH₄) or borane (BH₃) in anhydrous ether.

Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Reduction: Primary alcohols or aldehydes.

Substitution: Various substituted benzoic acids or derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-3-methylbenzoic acid is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibition and metabolic pathways.

Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

2,5-Dichloro-3-methylbenzoic acid is structurally similar to other benzoic acid derivatives, such as 2,4-dichloro-3-methylbenzoic acid and 2,6-dichloro-3-methylbenzoic acid. its unique positioning of chlorine atoms and methyl group provides distinct chemical properties and reactivity patterns. These differences can influence its suitability for various applications and its behavior in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-3-methylbenzoic acid

2,6-Dichloro-3-methylbenzoic acid

2-Amino-5-chloro-3-methylbenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2,5-Dichloro-3-methylbenzoic acid (DCMBA) is a compound of interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of DCMBA, supported by data tables, case studies, and detailed research findings.

This compound is a chlorinated benzoic acid derivative. Its structure can be described as follows:

- Molecular Formula : CHClO

- Molecular Weight : 219.05 g/mol

- Melting Point : Approximately 110–112 °C

1. Antifungal Activity

DCMBA has been evaluated for its antifungal properties. A study indicated that benzoic acid derivatives, including DCMBA, exhibited significant antifungal activity against various fungal strains. The mechanism of action is believed to involve disruption of the fungal cell membrane integrity and inhibition of key metabolic pathways.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium spp. | 10 | 100 |

2. Plant Growth Regulation

DCMBA has been identified as a plant growth regulator. Research shows that it can modulate plant growth parameters such as height, leaf area, and root development. It acts by influencing auxin levels in plants, which are crucial for growth and development.

Case Study:

In a controlled experiment with Arabidopsis thaliana, application of DCMBA at varying concentrations (10–100 µM) resulted in enhanced root elongation and increased chlorophyll content compared to untreated controls.

3. Cytotoxicity and Antiproliferative Effects

Studies have also investigated the cytotoxic effects of DCMBA on various cancer cell lines. The compound demonstrated significant antiproliferative activity against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and A2058 (melanoma).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 25 | Induces apoptosis |

| A2058 | 30 | Inhibits cell proliferation |

The mechanism appears to involve the induction of oxidative stress and activation of apoptotic pathways.

Mechanistic Insights

Research indicates that DCMBA may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : DCMBA has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress in cancer cells, which can trigger apoptosis.

- Modulation of Gene Expression : DCMBA affects the expression levels of genes associated with cell cycle regulation and apoptosis.

Eigenschaften

IUPAC Name |

2,5-dichloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNLUUIVGULQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.